molecular formula C21H38O4 B13442892 Methyl 11,14-Diepoxyeicosanoate

Methyl 11,14-Diepoxyeicosanoate

Cat. No.: B13442892
M. Wt: 354.5 g/mol
InChI Key: RYSWSVUNOVFICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 11,14-Diepoxyeicosanoate can be synthesized through the epoxidation of cis,cis-11,14-Eicosadienoic acid methyl ester. The epoxidation process typically involves the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to introduce the epoxide groups at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound involves the transesterification of epoxidized soybean oil (ESBO) with methanol. This process is followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 11,14-Diepoxyeicosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 11,14-Diepoxyeicosanoate involves its interaction with various molecular targets and pathways. The epoxide groups in the compound can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and receptors involved in lipid metabolism and signaling pathways .

Properties

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

IUPAC Name

methyl 10-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]decanoate

InChI

InChI=1S/C21H38O4/c1-3-4-10-13-17-19(24-17)16-20-18(25-20)14-11-8-6-5-7-9-12-15-21(22)23-2/h17-20H,3-16H2,1-2H3

InChI Key

RYSWSVUNOVFICZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(O1)CC2C(O2)CCCCCCCCCC(=O)OC

Origin of Product

United States

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